molecular formula C20H19Cl2NO5S B281006 Ethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate

Ethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate

Cat. No. B281006
M. Wt: 456.3 g/mol
InChI Key: DQBFTENQKTYJAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate, also known as DPB, is a chemical compound that belongs to the class of benzofuran derivatives. It has been studied extensively for its potential use in scientific research due to its unique properties and mechanism of action.

Mechanism of Action

Ethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate acts as a selective agonist of sigma-1 receptors, which are located in the endoplasmic reticulum and plasma membrane of cells. Activation of sigma-1 receptors by Ethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate leads to the modulation of various signaling pathways, including calcium signaling, oxidative stress, and neurotransmitter release. This modulation can have a significant impact on various physiological processes, including pain perception, memory, and mood regulation.
Biochemical and Physiological Effects:
Ethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate has been shown to have a range of biochemical and physiological effects, including the modulation of calcium signaling, oxidative stress, and neurotransmitter release. It has been shown to have analgesic effects in preclinical studies, and it has also been shown to improve memory and mood regulation. Ethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

Ethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate has several advantages for use in lab experiments, including its high affinity for sigma-1 receptors and its selective agonist activity. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of Ethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate, including further studies to determine its safety and efficacy in humans, the development of new analogs with improved properties, and the exploration of its potential therapeutic applications in various neurological and inflammatory conditions. Further studies are also needed to better understand the mechanism of action of Ethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate and its potential role in various physiological processes.

Synthesis Methods

Ethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate can be synthesized through a multi-step process that involves the reaction of 2,5-dichlorobenzene with sodium hydride, followed by the reaction with 2-bromo-1-propanol and 3-carboxybenzaldehyde. The final step involves the reaction with ethyl chloroformate to obtain the desired product.

Scientific Research Applications

Ethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for sigma-1 receptors, which are involved in various physiological processes, including pain perception, memory, and mood regulation. Ethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate has been used to study the role of sigma-1 receptors in these processes and has shown promising results in preclinical studies.

properties

Molecular Formula

C20H19Cl2NO5S

Molecular Weight

456.3 g/mol

IUPAC Name

ethyl 5-[(2,5-dichlorophenyl)sulfonylamino]-2-propyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C20H19Cl2NO5S/c1-3-5-17-19(20(24)27-4-2)14-11-13(7-9-16(14)28-17)23-29(25,26)18-10-12(21)6-8-15(18)22/h6-11,23H,3-5H2,1-2H3

InChI Key

DQBFTENQKTYJAX-UHFFFAOYSA-N

SMILES

CCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C(=O)OCC

Canonical SMILES

CCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C(=O)OCC

Origin of Product

United States

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